molecular formula C13H12O3 B563802 rac O-Desmethyl Naproxen-d3 CAS No. 1122399-99-8

rac O-Desmethyl Naproxen-d3

Cat. No. B563802
M. Wt: 219.254
InChI Key: XWJUDDGELKXYNO-FIBGUPNXSA-N
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Description

“rac O-Desmethyl Naproxen-d3” is the labelled analogue of rac O-Desmethyl Naproxen, which is a metabolite of Naproxen . Naproxen is a non-steroidal anti-inflammatory agent . The molecular formula of “rac O-Desmethyl Naproxen-d3” is C13H9D3O3 and its molecular weight is 219.25 .


Molecular Structure Analysis

The molecular structure of “rac O-Desmethyl Naproxen-d3” can be represented by the SMILES string: CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O . This indicates that it has a carboxylic acid group (C(=O)O), a methyl group (CH3), and a naphthalene ring with a hydroxyl group attached to it.


Physical And Chemical Properties Analysis

“rac O-Desmethyl Naproxen-d3” appears as a dark red solid . It is soluble in DMSO and Methanol . Its melting point is greater than 172°C .

Scientific Research Applications

Solubility and Physicochemical Properties

  • Study 1: Naproxen, including its variants like Rac O-Desmethyl Naproxen-d3, has been investigated for its solubility in various solvents, including choline chloride-based deep eutectic solvents (DES). This research is crucial for understanding the drug's behavior in different environments and potential applications in pharmaceutical formulations (Mokhtarpour et al., 2019).

Drug Interactions and Inhibition Properties

  • Study 2: A study on R-enantiomers of naproxen revealed their inhibitory actions against Rac1 and Cdc42 GTPases. This discovery opens up potential therapeutic applications in treating various epithelial cancers, given the specific inhibitory properties of these enantiomers (Oprea et al., 2015).

Polymorphic Forms and Stability

  • Study 3: Research on sodium naproxen, a related compound, has explored its pseudopolymorphic forms. Understanding these forms can help in developing more stable and effective pharmaceutical formulations (Kim & Rousseau, 2004).

Potential in Cancer Treatment

  • Study 4: Investigations into Rac1 and Cdc42 GTPases, targeted by R-naproxen, suggest a promising approach in treating ovarian cancer. The specific targeting by R-naproxen could lead to new strategies for combating this type of cancer (Wandinger-Ness et al., 2011).

Environmental Impact and Waste Treatment

  • Study 7: Research on the stability and removal of naproxen and its metabolites in advanced wastewater treatment processes highlights the environmental impact of this drug. Understanding how naproxen behaves in wastewater systems is crucial for environmental conservation and public health (Qurie et al., 2014).

Safety And Hazards

“rac O-Desmethyl Naproxen-d3” is classified as toxic if swallowed and can cause skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3,3,3-trideuterio-2-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUDDGELKXYNO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675814
Record name 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac O-Desmethyl Naproxen-d3

CAS RN

1122399-99-8
Record name 2-(6-Hydroxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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